molecular formula C11H13BrO2 B12073350 3-[(3-Bromophenoxy)methyl]oxolane

3-[(3-Bromophenoxy)methyl]oxolane

Katalognummer: B12073350
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: SQMPTWNPGSTHMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Bromophenoxy)methyl]oxolane is an organic compound that features a bromophenyl group attached to an oxolane ring through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenoxy)methyl]oxolane typically involves the reaction of 3-bromophenol with an oxolane derivative. One common method is the Williamson ether synthesis, where 3-bromophenol reacts with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of phase-transfer catalysts can also improve the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-Bromophenoxy)methyl]oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the oxolane ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(3-Bromophenoxy)methyl]oxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-Bromophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(3-Bromophenyl)methoxy]oxolane
  • 2-Methyloxolane
  • Dioxolane

Uniqueness

3-[(3-Bromophenoxy)methyl]oxolane is unique due to its specific structural features, such as the presence of a bromophenyl group and an oxolane ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

3-[(3-bromophenoxy)methyl]oxolane

InChI

InChI=1S/C11H13BrO2/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9H,4-5,7-8H2

InChI-Schlüssel

SQMPTWNPGSTHMI-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1COC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.